molecular formula C18H17ClN4S B11097376 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11097376
M. Wt: 356.9 g/mol
InChI Key: DMHCKIDLXVTRQJ-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.

  • Step 1: Formation of Triazole Ring

    • Reactants: Hydrazine hydrate, phenyl isothiocyanate
    • Conditions: Reflux in ethanol
    • Product: 1-phenyl-2-thiosemicarbazide
  • Step 2: Alkylation

    • Reactants: 1-phenyl-2-thiosemicarbazide, allyl bromide
    • Conditions: Reflux in ethanol with potassium carbonate
    • Product: 4-(prop-2-en-1-yl)-1-phenyl-2-thiosemicarbazide
  • Step 3: Cyclization

    • Reactants: 4-(prop-2-en-1-yl)-1-phenyl-2-thiosemicarbazide, formaldehyde, 2-chloroaniline
    • Conditions: Reflux in ethanol
    • Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Dihydro derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Studies have shown that it can interact with specific molecular targets involved in inflammation and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-bromophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[(2-fluorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[(2-methylphenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

What sets 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H17ClN4S

Molecular Weight

356.9 g/mol

IUPAC Name

2-[(2-chloroanilino)methyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C18H17ClN4S/c1-2-12-22-17(14-8-4-3-5-9-14)21-23(18(22)24)13-20-16-11-7-6-10-15(16)19/h2-11,20H,1,12-13H2

InChI Key

DMHCKIDLXVTRQJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN(C1=S)CNC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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